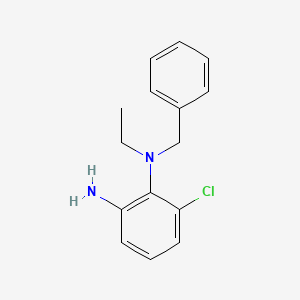

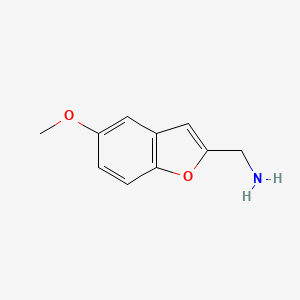

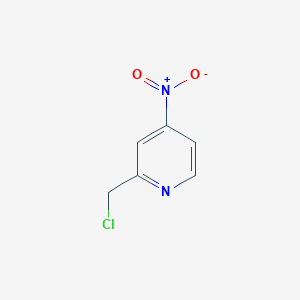

![molecular formula C8H9NO2 B1415088 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol CAS No. 704879-73-2](/img/structure/B1415088.png)

3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol

説明

3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol is a chemical compound with the molecular formula C8H9NO2 . It has a molecular weight of 151.16 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol derivatives has been reported in several studies. For instance, a mechanochemical parallel synthesis of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives via a one-pot three-component reaction has been described . Another study reported a robust and metal catalyst-free method for the synthesis of racemic (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives .Molecular Structure Analysis

The InChI code for 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol is 1S/C8H9NO2/c10-6-1-2-8-7 (5-6)9-3-4-11-8/h1-2,5,9-10H,3-4H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol are not mentioned in the search results, the compound is involved in the synthesis of various derivatives, indicating its potential as a reactant in organic synthesis .Physical And Chemical Properties Analysis

3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol is a solid compound . It is stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用

Innovative Synthesis

3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-ol derivatives have been the focus of innovative synthetic methods. Researchers have developed new synthetic routes, using starting materials like 2-aminophenol and 2-azidophenol, leading to a variety of substituted 3,4-dihydro-2H-benzo[b][1,4]oxazine compounds. These methods have expanded the availability and the utility of these compounds in various biological applications (詹淑婷, 2012).

Pharmacological Applications

A novel series of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives have been identified as dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists, presenting promising applications in anti-thrombotic and cardiovascular fields without causing hypotensive side effects (M. Ohno et al., 2006).

Antimicrobial Agents

Triazole-functionalized 3,4-dihydro-2H-benzo[b][1,4]oxazin-3(4H)-ones have been synthesized and demonstrated significant antimicrobial activities. Molecular docking studies indicated strong interactions between the synthesized compounds and the active site of Staphylococcus aureus, providing insights into their potential as antimicrobial agents (Rajitha Bollu et al., 2017).

Herbicidal Applications

Derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazine have shown promising herbicidal activity, particularly in inhibiting protoporphyrinogen oxidase, a key enzyme in the biosynthetic pathway of heme and chlorophyll. This discovery offers potential avenues for developing new herbicides with broad-spectrum activity and safety to crops (Mingzhi Huang et al., 2005).

Potential in Cancer Therapy

Certain 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives have been synthesized and evaluated for their anti-cancer properties against various cell lines, including lung, colorectal adenocarcinoma, and acute myeloid leukemia. Some compounds have shown promising results, suggesting the potential of these derivatives as new classes of anti-cancer agents (C. Rajitha et al., 2011).

Diverse Applications

3,4-Dihydro-1,3-2H-Benzoxazines, including derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol, have been utilized in various fields beyond their use as monomers in polymer chemistry. They have been explored for applications as luminescent materials, ligands for cations, and reducing agents for precious metal ions, showcasing their versatility and potential in a wide range of scientific and industrial applications (W. Wattanathana et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

将来の方向性

The future directions for the research and application of 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol could involve further exploration of its derivatives for potential therapeutic uses, given the reported anticancer activity of some of these compounds . Additionally, the development of more efficient and environmentally friendly synthesis methods could be another area of focus .

特性

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-7-3-1-2-6-8(7)11-5-4-9-6/h1-3,9-10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRWZANKPSYLKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652409 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol | |

CAS RN |

704879-73-2 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

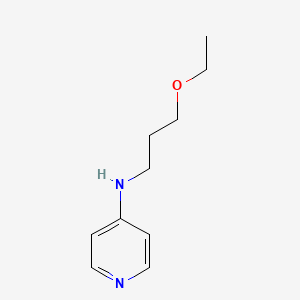

![4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1415005.png)

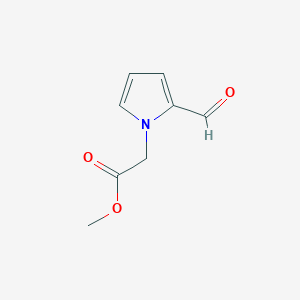

![[4-(3-Methylphenoxy)phenyl]methanol](/img/structure/B1415009.png)

![5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415012.png)